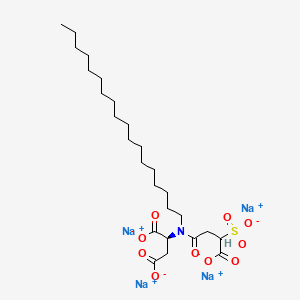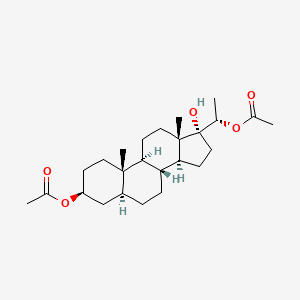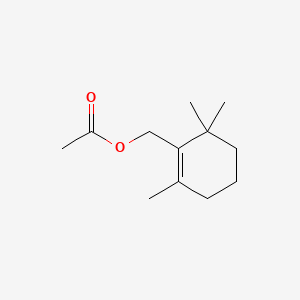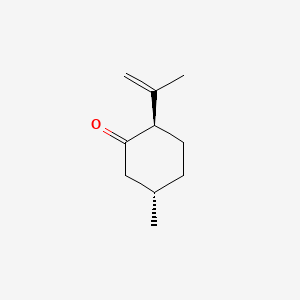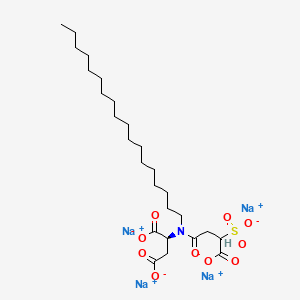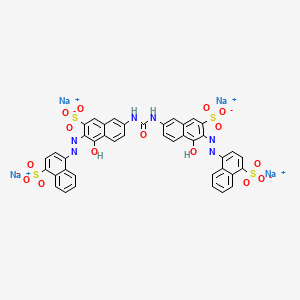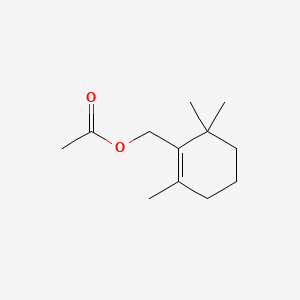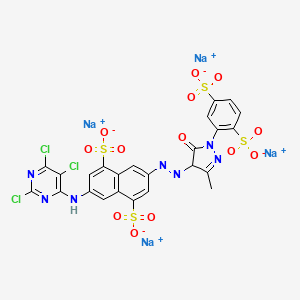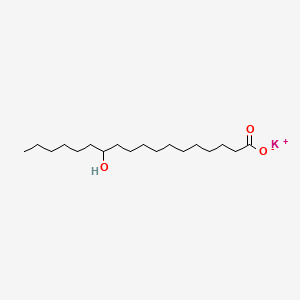
Potassium hydroxystearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydroxystearate is a potassium salt of 12-hydroxystearic acid, a fatty acid derivative. It is commonly used as a surfactant and emulsifying agent in various cosmetic and industrial applications. The compound is known for its ability to reduce surface tension, making it effective in cleansing and emulsifying formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium hydroxystearate is typically synthesized through the neutralization of 12-hydroxystearic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
C18H36O3+KOH→C18H35KO3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 12-hydroxystearic acid is mixed with potassium hydroxide under controlled temperature and pH conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Potassium hydroxystearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form stearic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of stearic acid derivatives.
Substitution: Formation of substituted stearates.
Aplicaciones Científicas De Investigación
Potassium hydroxystearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of cosmetics, lubricants, and detergents
Mecanismo De Acción
The primary mechanism of action of potassium hydroxystearate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with molecular targets such as lipid bilayers, enhancing the solubility and dispersion of various compounds .
Comparación Con Compuestos Similares
Similar Compounds
Sodium hydroxystearate: Similar in structure but uses sodium instead of potassium.
Calcium stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer.
Magnesium stearate: A magnesium salt of stearic acid, commonly used in pharmaceuticals as a flow agent.
Uniqueness
Potassium hydroxystearate is unique due to its specific potassium ion, which imparts distinct solubility and reactivity properties compared to its sodium and calcium counterparts. Its effectiveness as a surfactant and emulsifier makes it particularly valuable in cosmetic and industrial applications .
Propiedades
Número CAS |
34160-06-0 |
|---|---|
Fórmula molecular |
C18H35KO3 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
potassium;12-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.K/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Clave InChI |
IFQCEOKSFPQHTD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




